(Trimethylsilyl)acetic acid
Overview
Description
(Trimethylsilyl)acetic acid is an organic compound with the molecular formula C₅H₁₂O₂Si and a molecular weight of 132.23 g/mol . It is characterized by the presence of a trimethylsilyl group attached to the acetic acid moiety. This compound is widely used in organic synthesis due to its unique properties, including its ability to act as a silylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Trimethylsilyl)acetic acid can be synthesized through various methods. One common approach involves the reaction of trimethylchlorosilane with sodium acetate in the presence of a phase transfer catalyst. The reaction is typically carried out at temperatures ranging from 10°C to 60°C, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (Trimethylsilyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Silylation Reactions: It can act as a silylating agent, introducing the trimethylsilyl group into other molecules.
Common Reagents and Conditions:
Trimethylsilyl Chloride: Used in silylation reactions to introduce the trimethylsilyl group.
Phase Transfer Catalysts: Employed to facilitate the reaction between trimethylchlorosilane and sodium acetate.
Major Products:
Trimethylsilyl Derivatives: Formed when this compound reacts with various substrates.
Scientific Research Applications
(Trimethylsilyl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (trimethylsilyl)acetic acid primarily involves its ability to act as a silylating agent. The trimethylsilyl group can protect reactive functional groups during chemical synthesis, preventing unwanted side reactions. This protection is achieved through the formation of stable trimethylsiloxy groups, which can be easily removed under specific conditions .
Comparison with Similar Compounds
Trimethylsilyl Chloride: Another silylating agent used in organic synthesis.
Trimethylsilyl Ethanol: Used for similar purposes in chemical reactions.
Trimethylsilyl Propynoic Acid: Employed in the synthesis of various organic compounds.
Uniqueness: (Trimethylsilyl)acetic acid is unique due to its specific structure, which combines the properties of both the trimethylsilyl group and acetic acid. This combination allows it to act as an effective silylating agent while also participating in a variety of chemical reactions .
Properties
IUPAC Name |
2-trimethylsilylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2Si/c1-8(2,3)4-5(6)7/h4H2,1-3H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMMZVAKMAONFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062335 | |
Record name | Acetic acid, (trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-38-2 | |
Record name | (Trimethylsilyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2345-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-(trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, (trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trimethylsilyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advantages of the simplified synthesis method for (trimethylsilyl)acetic acid described in the research?
A1: The research article "A Simple Preparation of Trimethylsilyl Acetic Acid" [] presents a more straightforward method for synthesizing this compound compared to previous approaches. The key advantage lies in the direct preparation of the trimethylsilyl ester of this compound, achieving a yield of 70% []. This streamlined process offers a more efficient route to obtain this valuable compound.
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